DL-HOMOCYSTINE (3,3,3,3,4,4,4,4-D8)
Description
Analytical Applications in Mass Spectrometry
The primary application of DL-Homocystine (3,3,3,3,4,4,4,4-D₈) lies in its function as an internal standard for mass spectrometric determination of total homocysteine in biological samples. During sample preparation, the compound undergoes reduction to form deuterated homocysteine (d₄-homocysteine), which serves as the actual analytical reference during liquid chromatography-tandem mass spectrometry analysis. This reduction process is critical because it transforms the disulfide-bonded homocystine into the free amino acid form that corresponds to the analyte of interest in biological samples.
The analytical workflow typically involves the addition of DL-Homocystine (3,3,3,3,4,4,4,4-D₈) as an internal standard solution to plasma or serum samples, followed by reduction using dithiothreitol or similar reducing agents. This process ensures that both the endogenous homocysteine and the deuterated internal standard are present in identical chemical forms during the analytical procedure, thereby compensating for any matrix effects or instrumental variations that might affect quantification accuracy.
Selected reaction monitoring transitions for mass spectrometric detection utilize the mass difference created by deuterium incorporation, with native homocysteine detected at mass-to-charge ratio 136 → 90 and the deuterated internal standard at 140 → 94. This four-mass-unit difference provides excellent selectivity and eliminates potential interference from endogenous compounds that might have similar retention times or fragmentation patterns.
Quality Control and Method Validation
The implementation of DL-Homocystine (3,3,3,3,4,4,4,4-D₈) in analytical methods requires comprehensive validation studies to ensure reliable performance across diverse sample types and concentration ranges. Linearity studies typically demonstrate excellent correlation coefficients exceeding 0.990 across clinically relevant concentration ranges from approximately 5 to 150 micromoles per liter. The precision of methods employing this internal standard consistently achieves coefficients of variation below 10% for both intra-assay and inter-assay measurements, meeting the stringent requirements for clinical diagnostic applications.
Properties
Molecular Weight |
276.40 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
DL-Homocystine-D8 plays a crucial role in studying homocysteine metabolism and related biological processes. Its isotopic labeling allows researchers to trace metabolic pathways and interactions within biological systems.
- Metabolism Studies : The compound is used to investigate the metabolism of homocysteine and its derivatives. Research indicates that elevated levels of homocysteine can be linked to cardiovascular diseases and neurodegenerative disorders .
- Protein Interaction Analysis : It aids in understanding protein structures and functions through techniques like NMR spectroscopy. The stable isotope labeling enhances the sensitivity and specificity of these analyses .
Drug Development and Delivery
In pharmacological research, DL-Homocystine-D8 is employed to assess the efficacy and safety of new drugs.
- Pharmacokinetics : The compound serves as a reference standard in mass spectrometry assays that quantify homocysteine levels in biological samples. This is particularly useful in evaluating drug interactions that may affect homocysteine metabolism .
- Drug Formulation Studies : Researchers utilize DL-Homocystine-D8 to develop formulations that modulate homocysteine levels for therapeutic purposes. Its stability makes it an ideal candidate for long-term studies on drug delivery mechanisms .
Analytical Chemistry
DL-Homocystine-D8 is widely used as an internal standard in various analytical techniques.
- Mass Spectrometry : It is crucial for enhancing the accuracy of quantitative analyses in clinical settings. For instance, studies have shown that using DL-Homocystine-D8 improves the precision of measuring total homocysteine concentrations in newborn screening programs .
- NMR Spectroscopy : The compound's isotopic labeling allows for detailed structural analysis of biomolecules, facilitating insights into metabolic pathways and enzyme activities .
Case Study 1: Homocysteine Measurement in Newborn Screening
A study demonstrated the effectiveness of using DL-Homocystine-D8 as an internal standard in mass spectrometry for measuring total homocysteine levels in dried blood spots (DBS). The results indicated improved accuracy in quantifying homocysteine concentrations compared to traditional methods .
Case Study 2: Drug Interaction Studies
In a pharmacological context, DL-Homocystine-D8 was utilized to evaluate the impact of specific drugs on homocysteine metabolism. Researchers found significant alterations in metabolic pathways when certain medications were administered alongside this compound, highlighting its utility in drug interaction studies .
Comparison with Similar Compounds
DL-Homocystine (Unlabeled)
- Structure : C₈H₁₆N₂O₄S₂; molecular weight 268.35 g/mol.
- Key Differences :
- Lacks deuterium labeling, limiting its use in tracer studies.
- Used in animal studies to investigate hyperhomocysteinemia effects. For example, 0.45% dietary DL-homocystine induced tibial dyschondroplasia in broiler chicks .
- CAS: 870-93-9; priced at ~$403 for 25 mg (labeled D8 version costs significantly more per unit mass) .
DL-Homocysteine (3,3,4,4-D4)
- Structure : HSCD₂CD₂CH(NH₂)COOH; molecular weight 139.21 g/mol.
- Key Differences: Monomeric structure (vs. dimeric homocystine). Four deuterium atoms at positions 3 and 3. Applications: Serves as a metabolic tracer in MS-based assays and NMR studies . CAS: 416845-90-4; priced at ¥5,300 (~$760) for 5 mg .
L-Homocysteine
- Structure: C₄H₉NO₂S; molecular weight 135.18 g/mol.
- Key Differences: Non-deuterated, biologically active monomer. Associated with cardiovascular and neurological risks at elevated levels . Used in clinical assays (e.g., Immulite 2000 systems) to diagnose hyperhomocysteinemia .
Other Isotopologues
- [3,3,3',3',4,4,4',4'-²H₈]-L-Homocystine (CAS: 182755-41-5):
- DL-Homocysteic Acid (CAS: 504-33-6): Oxidized derivative of homocysteine; non-deuterated, used in neurotoxicity studies .
Comparative Data Table
Preparation Methods
Synthesis of DL-Homocystine (3,3,3,3,4,4,4,4-D8)
The preparation of DL-Homocystine (3,3,3,3,4,4,4,4-D8) involves the incorporation of deuterium atoms at specific carbon positions of homocystine to yield the isotopically labeled compound. The common approach includes:
- Starting Material: Commercially available homocystine or homocysteine.
- Isotopic Labeling: Incorporation of deuterium atoms is achieved by using deuterated precursors or by exchange reactions in deuterated solvents targeting the 3 and 4 carbon positions of the amino acid side chains.
- Reduction Step: Homocystine (a disulfide dimer) is often reduced to homocysteine using reducing agents such as dithiothreitol (DTT) in the presence of deuterated solvents to maintain isotopic integrity.
- Purification: The product is purified by chromatographic techniques (e.g., HPLC) to achieve high purity (>95%) and remove unlabeled or partially labeled impurities.
Preparation of Calibration and Internal Standard Solutions
- Stock Solutions: DL-Homocystine (3,3,3,3,4,4,4,4-D8) is weighed accurately and dissolved in appropriate solvents (e.g., HPLC-grade water or buffer solutions) to prepare concentrated stock solutions.
- Reduction to Homocysteine-d8: The disulfide bond in homocystine is reduced to homocysteine using freshly prepared 1.5% DTT solutions in 0.15 mol/L NaOH at 40 °C for 15 minutes to ensure complete reduction and maintain isotopic labeling.
- Storage: Aliquots of stock solutions are stored at -80 °C to preserve stability and prevent degradation.
- Dilution: Calibration solutions are prepared by serial dilution of stock solutions to achieve concentrations ranging from 3.5 to 50 µmol/L for use in quantitative LC-MS/MS assays.
Sample Preparation Optimization
- Reduction and Cleanup: Biological samples spiked with DL-Homocystine-d8 internal standard undergo reduction with DTT/NaOH solution followed by solid-phase anion exchange (SPAE) cleanup to remove proteins and interfering substances.
- Reconstitution: After drying, samples are reconstituted in 1.5% DTT aqueous solution prior to LC-MS analysis to maintain the reduced state of homocysteine and isotopic standard.
Detailed Data Table: Preparation Parameters and Conditions
| Parameter | Condition/Value | Notes |
|---|---|---|
| Reducing Agent | Dithiothreitol (DTT) 1.5% aqueous solution | Prepared fresh daily for effective reduction |
| pH Adjustment | 0.15 mol/L NaOH in DTT solution | Facilitates reduction and stability |
| Reduction Temperature | 40 °C | Optimal for complete disulfide bond reduction |
| Reduction Time | 15 minutes | Ensures full conversion of homocystine to homocysteine |
| Stock Solution Concentration | ~7400 µmol/L | Prepared by weighing and dissolution |
| Calibration Range | 3.5 to 50 µmol/L | Prepared by serial dilution |
| Storage Temperature for Stocks | -80 °C | Maintains stability and isotopic integrity |
| Purity | >95% (HPLC) | High purity required for analytical standards |
Research Findings and Method Optimization
- Isotopic Labeling Efficiency: The use of deuterated reagents and solvents ensures high isotopic enrichment (>98%) at targeted carbon positions, critical for mass spectrometric discrimination between labeled and unlabeled analytes.
- Reduction Efficiency: Freshly prepared DTT solutions in alkaline media provide reproducible and complete reduction of homocystine to homocysteine, which is essential for accurate quantification.
- Sample Recovery: Optimization of sample preparation, including reduction, cleanup, and reconstitution, improves recovery and reproducibility in LC-MS/MS assays, reducing variability in homocysteine measurement.
- Storage Stability: Aliquoted stock solutions stored at -80 °C show minimal degradation over time, preserving isotopic purity and concentration accuracy.
Q & A
Q. What is the rationale for using deuterium labeling in DL-Homocystine (3,3,3,3,4,4,4,4-D8), and how does it enhance metabolic pathway studies?
Q. How can researchers resolve discrepancies in reported DL-Homocystine (D8) stability data across varying pH and redox conditions?
Contradictory stability profiles often arise from differences in buffer composition and redox potential. For example:
- Acidic Conditions (pH <5): Protonation of the thiol group (-SH) reduces disulfide bond formation but increases susceptibility to metal-catalyzed oxidation. Use chelating agents (e.g., EDTA) to mitigate this .
- Alkaline Conditions (pH >8): Enhanced thiolate anion (-S⁻) formation promotes dimerization into homocystine. Include reducing agents (e.g., dithiothreitol, TCEP) at 1–5 mM to maintain monomeric forms . Methodological Recommendation: Conduct stability studies under controlled O₂ levels (e.g., anaerobic chambers) and validate via time-course HPLC analysis .
Q. What experimental designs optimize the use of DL-Homocystine (D8) for tracing sulfur metabolism in in vivo models?
- Dose Optimization: Administer 10–50 mg/kg deuterated homocysteine intravenously in rodent models, ensuring isotopic enrichment >90% in plasma within 30 minutes. Monitor via serial blood sampling .
- Tissue-Specific Analysis: Use laser-capture microdissection or subcellular fractionation to isolate organelles (e.g., mitochondria) for localized metabolic flux analysis .
- Data Integration: Combine isotopic tracing with transcriptomic (RNA-seq) or proteomic (SILAC) datasets to correlate metabolic flux with enzyme expression (e.g., cystathionine β-synthase) .
Q. How does DL-Homocystine (D8) interact with neurochemical pathways, and what are the implications for neurodegenerative disease models?
DL-Homocysteine (non-deuterated) is a weak neurotoxin that inhibits kynurenic acid production, altering glutamate receptor activity. Deuterated analogs enable precise dissection of these mechanisms:
- In Vitro Models: Treat neuronal cultures with 100 µM D8-homocysteine and measure kynurenine aminotransferase II activity via HPLC. Compare to unlabeled controls to isolate isotope effects .
- In Vivo Correlations: Use microdialysis in rodent brains to track real-time homocysteine flux in Parkinson’s or Alzheimer’s models. Pair with MRI/MRS for spatial resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
